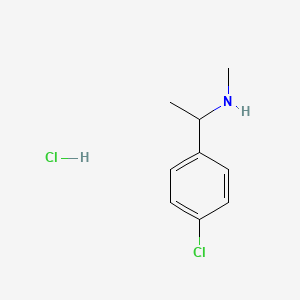

1-(4-氯苯基)-N-甲基乙胺盐酸盐

描述

“1-(4-Chlorophenyl)-N-methylethanamine hydrochloride” is a chlorinated phenyl ethanamine derivative. These types of compounds are often used in the development of pharmaceuticals and can have various biological activities .

Chemical Reactions Analysis

The chemical reactivity of “1-(4-Chlorophenyl)-N-methylethanamine hydrochloride” would likely be influenced by the presence of the amine group and the chlorine atom on the benzene ring. These functional groups can participate in various types of reactions .科学研究应用

合成和表征

- 该化合物已在开发像盐酸舍曲林这样的抗抑郁药的背景下被合成和表征,展示了其作为药物合成中关键中间体的作用 (Krisztina Vukics 等,2002)。它的结构和光谱性质也已在专注于晶体结构和分子相互作用的研究中得到详细说明,提供了对其稳定性和反应性的见解 (D. Achutha 等,2017)。

分析化学应用

- 在分析化学中,它已被用于开发灵敏的方法来测定药物物质中的杂质,展示了其在确保药物纯度和安全性方面的效用 (A. Anerao 等,2018)。

材料科学和传感器技术

- 该化合物的衍生物已在材料科学中被探索,用于开发具有特定光学性质的聚酰胺和聚(酰胺-酰亚胺),表明在发光器件和传感器领域具有潜在应用 (C. Hamciuc 等,2015)。

环境科学应用

- 在环境科学中,其类似物已被研究用于降解 4-氯苯酚等有害物质,突出了其在污染控制和修复策略中的作用 (Sandesh S. Raut 等,2020)。碳载肟衍生物的合成和应用,用于降解神经毒剂和污染物,进一步说明了其在开发新型去污方法中的重要性 (A. K. Verma 等,2012)。

作用机制

Target of Action

The primary target of 1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system, where they modulate the release of various neurotransmitters, including histamine itself .

Mode of Action

1-(4-Chlorophenyl)-N-methylethanamine hydrochloride acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking these receptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound’s interaction with the histamine H3 receptor affects the histaminergic signaling pathway . This pathway plays a crucial role in maintaining wakefulness and can influence other neurotransmitter systems in the brain .

Pharmacokinetics

The lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .

Result of Action

The compound’s action on the histamine H3 receptor can lead to increased wakefulness and decreased sleepiness, making it potentially useful in conditions like narcolepsy . It also exhibits significant effects on allergic reactions .

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFAFYJSZXBEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-N-methylethanamine hydrochloride | |

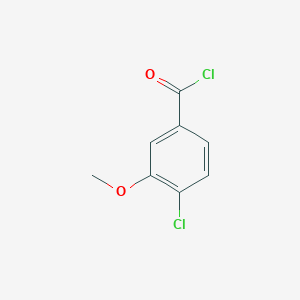

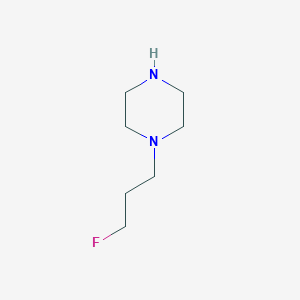

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)